molecular formula C9H8N2O B050208 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 119910-38-2

1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Cat. No.: B050208
CAS No.: 119910-38-2
M. Wt: 160.17 g/mol
InChI Key: KFIHPDWYJDXDOB-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, including pyridine and pyrrolopyridine derivatives, are central to medicinal chemistry due to their diverse biological activities. These compounds are involved in the synthesis of bioactive molecules targeting a wide range of human diseases. The pyrrolidine ring, a core structure in many drug candidates, is praised for its stereochemistry and the ability to explore pharmacophore space effectively (Li Petri et al., 2021).

Synthesis and Reactivity

The synthesis of pyridine and pyrrolopyridine derivatives is a key area of research. Propargylic alcohols have been highlighted as versatile reactants for constructing polycyclic systems, including pyridines and quinolines, which are crucial in drug discovery (Mishra et al., 2022). Additionally, the reactivity of diketopyrrolopyrroles, compounds related to the pyrrolopyridine family, has been extensively studied for their potential in producing high-quality dyes and materials for electronics and fluorescence imaging (Grzybowski & Gryko, 2015).

Mechanism of Action

Target of Action

The primary targets of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

This compound interacts with its targets by forming hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of the FGFRs . This interaction results in the inhibition of FGFRs, thereby affecting their downstream signaling pathways .

Biochemical Pathways

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It’s worth noting that the compound’s low molecular weight could potentially enhance its bioavailability .

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Safety and Hazards

The safety data sheet (SDS) for 1-Methyl-1H-pyrrolo[3,2-c]pyridine indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Appropriate precautions should be taken when handling this compound .

Future Directions

The future research directions for 1-Methyl-1H-pyrrolo[3,2-c]pyridine and its derivatives could involve further exploration of their biological activity and potential applications in drug development . Given their demonstrated activity against targets like FGFR, these compounds could be further optimized and evaluated for their therapeutic potential .

Properties

IUPAC Name

1-methylpyrrolo[3,2-c]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-11-5-7(6-12)8-4-10-3-2-9(8)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIHPDWYJDXDOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CN=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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